3-methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
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Overview
Description
3-methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is a complex organic compound with a unique structure that combines a quinazolinone moiety with a benzenecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of an appropriate anthranilic acid derivative with a suitable amine under acidic or basic conditions.
Coupling with Benzenecarboxamide: The final step involves coupling the methoxylated quinazolinone with a benzenecarboxamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amide nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
3-methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety can act as a bioisostere for various biological molecules, allowing it to modulate biological pathways. The methoxy group and benzenecarboxamide moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone share the quinazolinone core but differ in their substituents.
Benzamide Derivatives: Compounds like N-(4-methoxyphenyl)benzamide have a similar benzenecarboxamide structure but lack the quinazolinone moiety.
Uniqueness
3-methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is unique due to the combination of the quinazolinone and benzenecarboxamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-22-11-6-4-5-10(9-11)14(20)18-16-17-13-8-3-2-7-12(13)15(21)19-16/h4-6,9H,2-3,7-8H2,1H3,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYSXNPTVRQIIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=C(CCCC3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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